5-Bromo-2-(3-methylphenyl)pyridine

Übersicht

Beschreibung

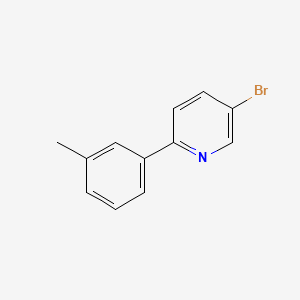

5-Bromo-2-(3-methylphenyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a 3-methylphenyl group attached to the same ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methylphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-chloropyridine and 3-methylphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(3-methylphenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It participates in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with different aryl or alkyl groups

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide.

Major Products:

- Substituted pyridines with different functional groups depending on the nucleophile used.

- Biaryl compounds when used in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(3-methylphenyl)pyridine has been investigated for its potential as a pharmacophore in drug design. It exhibits several biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound show cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that modifications to the structure can enhance its anticancer efficacy through improved receptor interactions .

- Anti-inflammatory Effects : The compound is also being explored for its potential anti-inflammatory properties, making it a candidate for developing new therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It is used to synthesize more complex structures, including pharmaceuticals and agrochemicals . The compound's reactivity allows it to participate in various coupling reactions, facilitating the creation of diverse chemical entities.

- Ligand Development : The compound is utilized in the synthesis of ligands for catalysis, contributing to advancements in industrial chemistry .

Material Science

The electronic properties of this compound make it suitable for applications in materials science:

- Semiconductors and OLEDs : Its structure allows it to be used as an intermediate in the development of organic light-emitting diodes (OLEDs) and other electronic materials . The compound's electron-deficient nature enhances its performance in these applications.

| Compound Variant | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12 | |

| 5-Bromo-2-(4-fluorophenyl)pyridine | Anti-inflammatory | 15 | |

| 5-Bromo-2-(naphthalen-1-yl)pyridine | Antimicrobial | 20 |

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Reaction with arylboronic acids | 85 | |

| Cross-Coupling Reaction | Palladium-catalyzed coupling | 90 | |

| Direct Bromo Method | Traditional synthesis approach | 70 |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various derivatives of this compound against human cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity, suggesting a pathway for developing new cancer therapeutics .

Case Study 2: Synthesis of Biaryl Compounds

Research demonstrated the effectiveness of using this compound as a precursor in synthesizing biaryl compounds through cross-coupling reactions. This method yielded high purity products suitable for further pharmaceutical development .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(3-methylphenyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-methylpyridine: Similar structure but lacks the 3-methylphenyl group.

2-(3-Methylphenyl)pyridine: Similar structure but lacks the bromine atom.

5-Bromo-2-phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness: 5-Bromo-2-(3-methylphenyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer specific reactivity and potential biological activity. This combination allows for diverse chemical transformations and applications in various fields .

Biologische Aktivität

5-Bromo-2-(3-methylphenyl)pyridine (C₁₂H₁₀BrN) is a pyridine derivative characterized by a bromine atom at the 5-position and a 3-methylphenyl group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C₁₂H₁₀BrN

- Molar Mass : 236.12 g/mol

- Appearance : Bright yellow crystalline solid

- Solubility : Soluble in organic solvents like chloroform and ethyl acetate

- Melting Point : 32-36 °C

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance the compound's reactivity and biological efficacy.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 56 ± 0.5 | 55 ± 0.5 |

| Isonicotinic acid hydrazide | 40 | Not specified |

| Other pyridine derivatives | Varies | Varies |

Antiviral Activity

In the context of emerging viral threats, including SARS-CoV-2, pyridine compounds have been investigated for their antiviral properties. The unique structure of pyridines allows for interaction with viral proteins, potentially inhibiting their function. Studies have shown that certain pyridine derivatives can act as effective inhibitors against various viruses, suggesting that this compound may also possess similar capabilities.

Anticancer Potential

The anticancer activity of pyridine derivatives has been documented in several studies. Compounds containing the pyridine nucleus have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Research suggests that the introduction of halogen atoms, such as bromine, can enhance these effects by increasing lipophilicity and improving cellular uptake.

Case Studies

- Antimicrobial Evaluation : A series of experiments were conducted to assess the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications (such as halogen substitutions) and increased antimicrobial potency against Gram-positive and Gram-negative bacteria .

- Antiviral Screening : In a recent study focusing on antiviral agents during the COVID-19 pandemic, several pyridine derivatives were screened for their ability to inhibit viral replication. Compounds with a similar structure to this compound showed promising results, warranting further investigation into their mechanisms of action .

- Anticancer Activity Assessment : Research involving various pyridine compounds demonstrated their potential in inhibiting cancer cell proliferation. The presence of bromine was noted to enhance cytotoxicity in specific cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

5-bromo-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVLJNWFFTUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677949 | |

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215073-45-2 | |

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.